molecular formula C13H9Cl2NO2 B15344919 1-(Dichlorophenylmethyl)-4-nitrobenzene CAS No. 63068-97-3

1-(Dichlorophenylmethyl)-4-nitrobenzene

Cat. No.: B15344919
CAS No.: 63068-97-3
M. Wt: 282.12 g/mol
InChI Key: QQXNXLXYPCALKG-UHFFFAOYSA-N
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Description

1-(Dichlorophenylmethyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a dichlorophenylmethyl group at the first position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichlorophenylmethyl)-4-nitrobenzene can be synthesized through several methods, including:

  • Nitration of 1-(Dichlorophenylmethyl)benzene: This involves the nitration of 1-(Dichlorophenylmethyl)benzene using concentrated nitric acid and sulfuric acid as a catalyst.

  • Sandmeyer Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichlorophenylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrochloric acid.

  • Substitution: Halogenating agents, strong acids.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

1-(Dichlorophenylmethyl)-4-nitrobenzene has several applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Dichlorophenylmethyl)-4-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its binding affinity and biological activity.

Comparison with Similar Compounds

1-(Dichlorophenylmethyl)-4-nitrobenzene is compared with other similar compounds, highlighting its uniqueness:

  • 1-(Chlorophenylmethyl)-4-nitrobenzene: Similar structure but with only one chlorine atom.

  • 1-(Bromophenylmethyl)-4-nitrobenzene: Similar structure but with a bromine atom instead of chlorine.

  • 1-(Dichlorophenylmethyl)-3-nitrobenzene: Similar structure but with the nitro group at the third position.

Properties

CAS No.

63068-97-3

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

1-[dichloro(phenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H9Cl2NO2/c14-13(15,10-4-2-1-3-5-10)11-6-8-12(9-7-11)16(17)18/h1-9H

InChI Key

QQXNXLXYPCALKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl

Origin of Product

United States

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